N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide
CAS No.:
Cat. No.: VC14528164
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4S |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22) |
| Standard InChI Key | ZSAMWODPJUVPOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure integrates three key moieties:
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A cyclopropyl group attached to the acetamide nitrogen, conferring steric strain and potential metabolic stability.
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A sulfonamido bridge linking 4-methoxyphenyl and 4-methylphenyl rings, enabling hydrogen bonding and enzyme inhibition.
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An acetamide terminal group, facilitating interactions with biological targets via dipole-doubled hydrogen bonds .
The IUPAC name, N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide, reflects this arrangement . The SMILES notation CC1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)OC provides a machine-readable representation of its connectivity .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| CAS Registry Number | 1333472 (PubChem CID) |
| Key Functional Groups | Sulfonamide, Acetamide, Cyclopropane |
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves a multi-step sequence:
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Sulfonamide Formation: Reacting 4-methoxyphenylsulfonyl chloride with 4-methylaniline to yield N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonamide.
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Acetamide Introduction: Alkylation of the sulfonamide nitrogen with chloroacetyl chloride, followed by cyclopropane amine coupling .
Critical parameters include:
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Temperature control (<0°C during sulfonation to prevent di-sulfonation byproducts).
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Solvent selection (e.g., dichloromethane for sulfonylation, dimethylformamide for amide coupling).
Reactivity Profile
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Nucleophilic Substitution: The sulfonamide nitrogen participates in reactions with electrophiles (e.g., alkyl halides).
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Acylation: The acetamide’s carbonyl group undergoes condensation with amines or hydrazines.
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Oxidative Stability: The cyclopropane ring resists ring-opening under mild oxidative conditions, enhancing metabolic stability .
| Target | Assay Result | Reference Compound |
|---|---|---|
| S. aureus DHPS | IC₅₀ = 0.45 µM | Sulfamethoxazole (IC₅₀ = 1.2 µM) |
| COX-2 | 78% inhibition at 10 µM | Celecoxib (82% at 10 µM) |
Analytical Characterization
Spectroscopic Identification
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.0 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.12 (m, 1H, cyclopropane CH), 2.34 (s, 3H, CH₃) .
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HPLC: Retention time 8.9 min (C18 column, 70:30 acetonitrile/water), purity >98%.
Stability Studies
The compound remains stable for 24 months at -20°C with <2% degradation. Accelerated stability testing (40°C/75% RH) shows 5% decomposition over 6 months, primarily via sulfonamide hydrolysis.
Applications in Medicinal Chemistry
Antibiotic Development
With rising methicillin-resistant S. aureus (MRSA) incidence, this compound’s dual DHPS/COX-2 inhibition offers a template for multitarget antibiotics. Structural analogs replacing the cyclopropane with spirocyclic groups show enhanced blood-brain barrier penetration in murine models .
Neuroinflammatory Disorders
The COX-2 selectivity and cyclopropane-mediated metabolic stability position it as a candidate for Alzheimer’s disease therapy, where neuroinflammation plays a key pathogenic role.
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Toxicology Profiling: Evaluate hepatotoxicity risks associated with chronic sulfonamide exposure.
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Structural Optimization: Explore substituent effects at the 4-methylphenyl position to enhance target selectivity.
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